Unii-P9C4680QP7
Description
The Unique Ingredient Identifier (UNII) P9C4680QP7 is a non-proprietary, machine-readable alphanumeric code assigned to a specific chemical substance under the Global Substance Registration System (GSRS). This system, maintained by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS), ensures unambiguous identification of substances relevant to medicine and translational research . For regulatory purposes, UNIIs enable precise tracking of substances in pharmacovigilance, labeling, and adverse event reporting.
Properties
CAS No. |
83348-78-1 |
|---|---|
Molecular Formula |
C24H27N2NaO5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
sodium;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C24H28N2O5.Na/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29;/h4-12,16,19,21,25H,3,13-15H2,1-2H3,(H,28,29);/q;+1/p-1/t16-,19-,21-;/m0./s1 |
InChI Key |
XPOXELABJLPBTQ-FMCJTSGUSA-M |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CC3=CC=CC=C32)C(=O)[O-].[Na+] |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CC3=CC=CC=C32)C(=O)[O-].[Na+] |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CC3=CC=CC=C32)C(=O)[O-].[Na+] |
Synonyms |
1-(N-(1-ethoxycarbonyl)-3-phenyl-1S-propyl)alanyl-2,3-dihydro-2S-indole-2-carboxylate sodium CGS 13928C CGS-13928-C CGS-13928C Wy 44,655 Wy 44655 Wy-44655 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
Unii-P9C4680QP7 belongs to a class of heterocyclic compounds containing pyrrolo-triazine or pyrazole cores, as inferred from structurally analogous substances in . Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Properties
Key Observations :
- Structural Similarities : All compounds feature fused bicyclic aromatic systems with chlorine substitutions, contributing to similar electronic profiles and reactivity .
- Solubility : This compound exhibits moderate aqueous solubility (Log S = -2.05), comparable to its analogues, likely due to balanced lipophilicity from chlorine atoms and hydrogen-bonding capacity .
- Hazard Profile : This compound shares skin/eye irritation (H315, H319) and respiratory toxicity (H335) risks with its pyrazole-containing analogues, underscoring the need for stringent handling protocols .
Key Findings :
- PAINS/Brenk Alerts : This compound lacks pan-assay interference (PAINS) motifs, making it more suitable for targeted drug discovery compared to the 4-chloro-5-isopropylpyrrolo-triazine analogue .
- Synthetic Accessibility : The compound’s synthetic accessibility score (3.2/4.0) suggests moderate complexity, comparable to its analogues, with challenges arising from halogenation and heterocyclic ring closure .
- Bioavailability : With a bioavailability score of 0.55, This compound outperforms the 4-chloro-5-isopropyl derivative (0.45), likely due to optimized molecular weight and hydrogen-bonding capacity .
Characterization Standards :
- NMR Spectroscopy : Full assignment of $ ^1H $ and $ ^{13}C $ NMR resonances, including DEPT/2D correlations for stereochemical confirmation .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulae within ±5 ppm accuracy .
- Purity Verification : HPLC with UV detection (≥95% purity) is mandated for compounds with in vivo data .
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